molecular formula C11H6ClF3N2OS B10977460 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide

Cat. No.: B10977460
M. Wt: 306.69 g/mol
InChI Key: HWBCRPUYUJXHAS-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a trifluoroacetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions include various substituted thiazole derivatives with potential biological activities.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide involves the inhibition of key enzymes and proteins in microorganisms and cancer cells. The compound targets specific molecular pathways, such as the inhibition of DNA synthesis and cell division, leading to cell death. The trifluoroacetamide group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

What sets this compound apart is its trifluoroacetamide group, which enhances its biological activity and makes it more effective in penetrating cell membranes compared to other thiazole derivatives .

Properties

Molecular Formula

C11H6ClF3N2OS

Molecular Weight

306.69 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H6ClF3N2OS/c12-7-3-1-6(2-4-7)8-5-19-10(16-8)17-9(18)11(13,14)15/h1-5H,(H,16,17,18)

InChI Key

HWBCRPUYUJXHAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C(F)(F)F)Cl

Origin of Product

United States

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